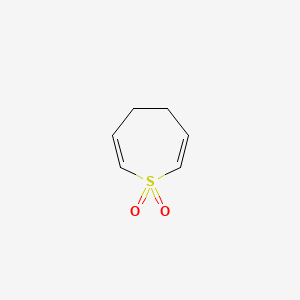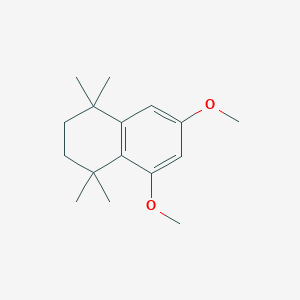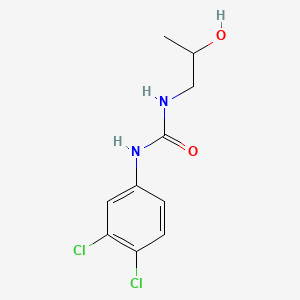
4,5-Dihydrothiepin 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydrothiepin 1,1-dioxide is a heterocyclic compound with the molecular formula C6H8O2S It is a sulfone derivative of thiepin, characterized by a seven-membered ring containing sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrothiepin 1,1-dioxide typically involves the reaction between sulfur dioxide and vinyldiazomethane. This reaction yields the desired compound through a probable mechanism involving the formation of intermediate episulphones . The reaction conditions generally require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained efficiently .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydrothiepin 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides and sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted thiepin derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydrothiepin 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydrothiepin 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiepin: The parent compound of 4,5-Dihydrothiepin 1,1-dioxide, lacking the sulfone group.
1,2,4-Benzothiadiazine 1,1-dioxide: A related compound with a similar sulfone group but a different ring structure.
4,5-Dihydro-3-methylthiophene 1,1-dioxide: Another sulfone derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its seven-membered ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
29520-87-4 |
|---|---|
Fórmula molecular |
C6H8O2S |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
4,5-dihydrothiepine 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c7-9(8)5-3-1-2-4-6-9/h3-6H,1-2H2 |
Clave InChI |
FAQFAFHVYALEBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CS(=O)(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)




![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)







![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
